Cas no 860611-18-3 (4-METHYL-N-[4-(PHENYLSULFONYL)-3-THIENYL]BENZENECARBOXAMIDE)
4-METHYL-N-[4-(PHENYLSULFONYL)-3-THIENYL]BENZENECARBOXAMIDE Chemical and Physical Properties
Names and Identifiers
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- 4-METHYL-N-[4-(PHENYLSULFONYL)-3-THIENYL]BENZENECARBOXAMIDE
- N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide
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- Inchi: 1S/C18H15NO3S2/c1-13-7-9-14(10-8-13)18(20)19-16-11-23-12-17(16)24(21,22)15-5-3-2-4-6-15/h2-12H,1H3,(H,19,20)
- InChI Key: VDOLLCNSFKCFEM-UHFFFAOYSA-N
- SMILES: CC1C=CC(C(NC2C(S(C3C=CC=CC=3)(=O)=O)=CSC=2)=O)=CC=1
4-METHYL-N-[4-(PHENYLSULFONYL)-3-THIENYL]BENZENECARBOXAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629023-1mg |
4-Methyl-N-(4-(phenylsulfonyl)thiophen-3-yl)benzamide |
860611-18-3 | 98% | 1mg |
¥499.00 | 2024-07-28 | |
| Ambeed | A882212-1g |
N-[4-(Benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide |
860611-18-3 | 90% | 1g |
$348.0 | 2025-04-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00894184-1g |
N-[4-(Benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide |
860611-18-3 | 90% | 1g |
¥2394.0 | 2024-04-18 |
4-METHYL-N-[4-(PHENYLSULFONYL)-3-THIENYL]BENZENECARBOXAMIDE Suppliers
4-METHYL-N-[4-(PHENYLSULFONYL)-3-THIENYL]BENZENECARBOXAMIDE Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 4-METHYL-N-[4-(PHENYLSULFONYL)-3-THIENYL]BENZENECARBOXAMIDE
Comprehensive Overview of 4-METHYL-N-[4-(PHENYLSULFONYL)-3-THIENYL]BENZENECARBOXAMIDE (CAS No. 860611-18-3)
4-METHYL-N-[4-(PHENYLSULFONYL)-3-THIENYL]BENZENECARBOXAMIDE (CAS No. 860611-18-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This sulfonyl-containing derivative exhibits unique structural features, combining a thiophene ring with a benzenecarboxamide moiety, making it a valuable intermediate for drug discovery and functional material development. Its molecular architecture, characterized by the phenylsulfonyl group, contributes to its potential bioactivity and physicochemical properties.
In recent years, researchers have focused on sulfonamide-based compounds due to their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the 4-methyl substituent in this molecule enhances its lipophilicity, which is a critical factor in drug design for improving membrane permeability. The compound's thienyl ring further expands its utility in optoelectronic materials, where such heterocycles are known for their charge transport properties.
The synthesis of 4-METHYL-N-[4-(PHENYLSULFONYL)-3-THIENYL]BENZENECARBOXAMIDE typically involves multi-step organic reactions, including sulfonylation and amidation processes. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing its purity and structural integrity. These quality control measures ensure its suitability for research applications, particularly in high-throughput screening for bioactive molecules.
From a drug development perspective, this compound's molecular scaffold offers opportunities for structural modification to optimize pharmacokinetic properties. The sulfonyl group serves as a hydrogen bond acceptor, potentially enhancing target binding affinity in enzyme inhibition studies. Current trends in medicinal chemistry emphasize such privileged structures for designing novel therapeutic agents against emerging diseases.
In material science, the π-conjugated system of 4-METHYL-N-[4-(PHENYLSULFONYL)-3-THIENYL]BENZENECARBOXAMIDE makes it interesting for organic electronic applications. Researchers are investigating its potential in organic field-effect transistors (OFETs) and photovoltaic devices, where thiophene derivatives have shown promising charge transport characteristics. The compound's thermal stability and film-forming properties are additional attributes being explored for advanced material formulations.
Environmental and safety considerations for handling CAS No. 860611-18-3 follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during experimental procedures. Storage conditions typically involve protection from moisture and light at controlled temperatures to maintain stability.
The commercial availability of 4-METHYL-N-[4-(PHENYLSULFONYL)-3-THIENYL]BENZENECARBOXAMIDE through specialty chemical suppliers has facilitated its adoption in various research programs. Pricing and packaging options vary depending on quantity and purity requirements, with many suppliers offering custom synthesis services for derivative compounds. Researchers frequently inquire about bulk quantities for extended studies or analytical standards for method development.
Recent patent literature reveals growing interest in this chemical space, with several applications describing sulfonamide-thiophene hybrids for therapeutic use. The compound's structure-activity relationships (SAR) are being systematically explored to identify optimal substitutions for specific biological targets. This aligns with the pharmaceutical industry's focus on fragment-based drug design approaches.
For analytical chemists, method development for 4-METHYL-N-[4-(PHENYLSULFONYL)-3-THIENYL]BENZENECARBOXAMIDE quantification often employs reverse-phase chromatography with UV or mass spectrometric detection. The compound's distinct chromophores enable sensitive detection at specific wavelengths, while its mass fragmentation pattern aids in confirmatory analysis. These methodologies support quality control in both research and potential manufacturing settings.
Future research directions for CAS No. 860611-18-3 derivatives may explore their computational drug-likeness parameters using in silico modeling tools. The integration of artificial intelligence in molecular design could accelerate the discovery of optimized analogs with enhanced properties. Additionally, green chemistry approaches to its synthesis are being investigated to improve sustainability.
In conclusion, 4-METHYL-N-[4-(PHENYLSULFONYL)-3-THIENYL]BENZENECARBOXAMIDE represents a versatile chemical entity with cross-disciplinary applications. Its continued study contributes to advancements in both life sciences and materials engineering, addressing contemporary challenges in these fields. Researchers are encouraged to explore its full potential through systematic investigation of its properties and applications.
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